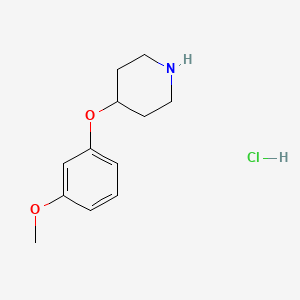

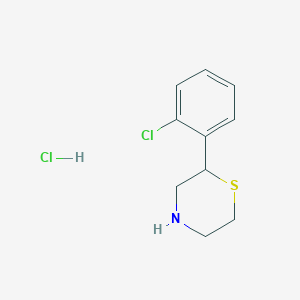

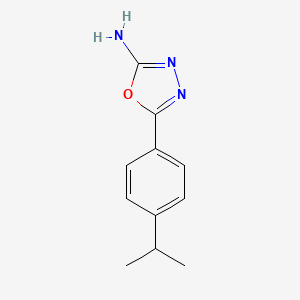

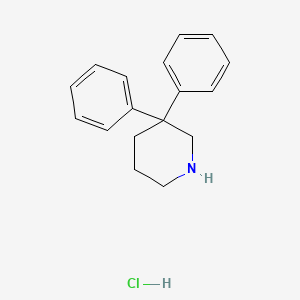

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimethoxy[3-(phenylamino)propyl]silane is a silane coupling agent . It’s used in the low-temperature cross-linking of polyethyleneimine ethoxylated (PEIE) to obtain stable electron injection layers in solution-processed organic light-emitting devices .

Molecular Structure Analysis

The molecular formula for trimethoxy[3-(phenylamino)propyl]silane is C12H21NO3Si, and its molecular weight is 255.39 .Chemical Reactions Analysis

In a study, four types of silane coupling agents, including trimethoxy[3-(phenylamino)propyl]silane, reacted with PEIE at low temperatures ranging from 65°C–120°C .Physical And Chemical Properties Analysis

Trimethoxy[3-(phenylamino)propyl]silane is a liquid at 20°C. It should be stored under inert gas and away from moisture. Its boiling point is 310°C, and it has a specific gravity of 1.07 at 20°C .Aplicaciones Científicas De Investigación

Antibacterial Activity

- Design, Synthesis, and Antibacterial Evaluation of Some Novel 3′-(Phenylamino)-1′H-spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione Derivatives :This study describes the synthesis and evaluation of antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria of derivatives related to 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione (Mohammadi et al., 2014).

Green Chemistry Applications

- Metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones by selenium-catalyzed carbonylation :This research presents a metal and phosgene-free method to synthesize 1H-quinazoline-2,4-diones, suggesting environmentally friendly approaches in chemical synthesis (Wu & Yu, 2010).

Synthesis Methods

- A facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones :This paper outlines a new synthesis method for a series of 3-amino-1H-quinazoline-2,4-diones, demonstrating the versatility and potential applications in chemical synthesis (Tran et al., 2005).

Herbicidal Activity

- Synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones :This study explores novel herbicides, with several synthesized compounds showing promising herbicidal activity against broadleaf and monocotyledonous weeds (Wang et al., 2014).

Antidiabetic Potential

- Synthesis, biological evaluation and molecular docking of 3-substituted quinazoline-2,4(1H, 3H)-diones :This research evaluates the antidiabetic potential of quinazoline-2,4-diones, finding moderate activity against α-amylase and α-glucosidase enzymes (Santos-Ballardo et al., 2020).

Antiviral Applications

- First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents :This study identifies a series of novel synthesized quinazolines with significant antiviral activity specifically against vaccinia and adenovirus (Kang et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

3-(3-anilinopropyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-14-9-4-5-10-15(14)19-17(22)20(16)12-6-11-18-13-7-2-1-3-8-13/h1-5,7-10,18H,6,11-12H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBDZLZBEIMRGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538868 |

Source

|

| Record name | 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione | |

CAS RN |

94507-33-2 |

Source

|

| Record name | 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

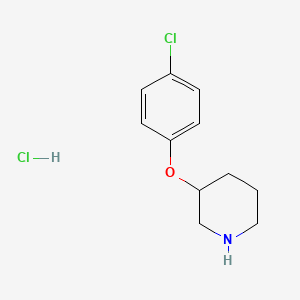

![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)